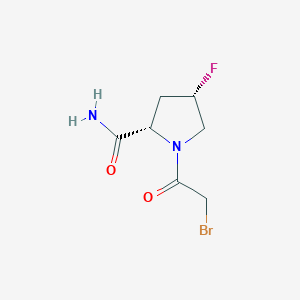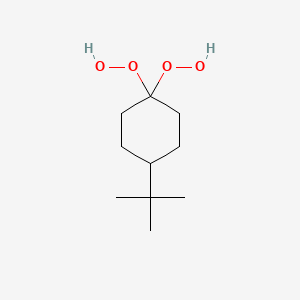
4-tert-Butylcyclohexane-1,1-diperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcyclohexane-1,1-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a cyclohexane ring substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcyclohexane-1,1-diperoxol typically involves the reaction of 4-tert-butylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently undergoes further oxidation to yield the diperoxol compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butylcyclohexane-1,1-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic substrates.
Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.
Substitution: The tert-butyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: The major product is 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexane derivatives are formed.
Aplicaciones Científicas De Investigación
4-tert-Butylcyclohexane-1,1-diperoxol finds applications in various scientific research fields:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug synthesis and as a therapeutic agent.
Industry: Utilized in polymerization reactions and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylcyclohexane-1,1-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of free radicals, which can initiate chain reactions in organic substrates.
Comparación Con Compuestos Similares
- 1,1-Dibromo-4-tert-butylcyclohexane
- 4-tert-Butylcyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-
Comparison: 4-tert-Butylcyclohexane-1,1-diperoxol is unique due to the presence of two peroxide groups, which confer distinct oxidizing properties compared to its analogs. While 1,1-dibromo-4-tert-butylcyclohexane and 4-tert-butylcyclohexanol are primarily used in substitution and reduction reactions, respectively, this compound is predominantly utilized for its oxidizing capabilities.
Propiedades
Número CAS |
229323-96-0 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-tert-butyl-1,1-dihydroperoxycyclohexane |
InChI |
InChI=1S/C10H20O4/c1-9(2,3)8-4-6-10(13-11,14-12)7-5-8/h8,11-12H,4-7H2,1-3H3 |
Clave InChI |
LWGYYSIEPWXJMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






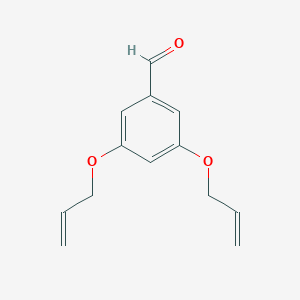

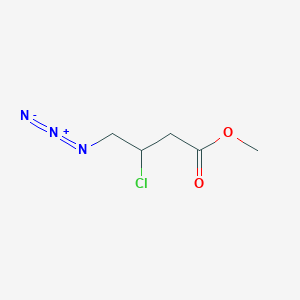
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

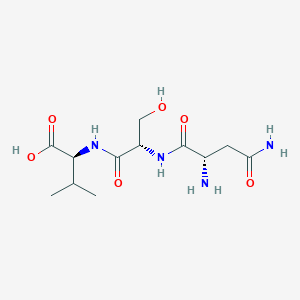

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

